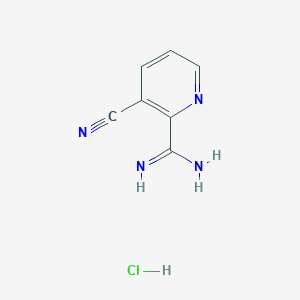
(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound with a unique structure that includes a chloro-substituted indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in 7-chloro-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to remove the chloro group or to modify the indene ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the chloro group.
Aplicaciones Científicas De Investigación
(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and intermediates.
Mecanismo De Acción
The mechanism of action of (7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine: Similar structure with fluorine substituents instead of chlorine.
2,3-Dihydro-1H-inden-1-yl)methanamine: Lacks the chloro substituent, offering different reactivity and properties.
Uniqueness
(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. This makes it distinct from other indene derivatives and potentially useful in specific applications where the chloro substituent plays a crucial role.
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
(7-chloro-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-6,12H2 |
Clave InChI |
JPFKDILPKOIILD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1CN)C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)

